molecular formula C22H18D5ClN2O2 B1149850 Loratadine-d5 CAS No. 1020719-57-6

Loratadine-d5

Cat. No. B1149850
CAS RN: 1020719-57-6
M. Wt: 387.91
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Loratadine is a second-generation selective antihistaminic pharmaceutical, known for treating symptoms of allergic reactions. It has been extensively studied for its stability, structure, reactivity, and interactions with solvents like water, emphasizing the importance of understanding its degradation properties and interaction mechanisms for improved pharmaceutical applications (Armaković et al., 2016).

Synthesis Analysis

Loratadine is synthesized from 2-cyano-3-methylpyridine via a series of reactions including Ritter reaction, alkylation, cyanidation, and finally cyclization, offering an overall yield of 39% (Xuechao Hui, 2006). The process has been refined over time, showing the evolution of synthetic methods for loratadine.

Molecular Structure Analysis

The molecular structure and reactivity of loratadine have been thoroughly investigated using density functional theory (DFT) calculations and molecular dynamics (MD) simulations. These studies reveal critical insights into molecule stability, charge distribution, molecular electrostatic potential surfaces, and local reactivity properties, providing a deeper understanding of loratadine’s chemical behavior (Armaković et al., 2016).

Chemical Reactions and Properties

Loratadine undergoes various chemical reactions, including oxidation and interactions with hydroxyl radicals, which have been elucidated through bond dissociation energies (BDE) calculations and MD simulations. These reactions play a crucial role in understanding loratadine's degradation pathways and its interactions with solvents, particularly water (Armaković et al., 2016).

Physical Properties Analysis

Loratadine exhibits various physical properties, including solubility and dissolution rates, influenced by its polymorphic forms. Research into new polymorphic forms of loratadine has revealed differences in solubility and stability, which are critical for its formulation and therapeutic efficacy (Chang et al., 2016).

Chemical Properties Analysis

The chemical properties of loratadine, such as its reactivity and interactions with biological molecules, have been studied in detail. Investigations into loratadine's inhibition of IgE- and non-IgE-mediated histamine release from human basophil leukocytes highlight its anti-inflammatory potential beyond its antihistaminic activity, which is pivotal for its use in treating allergic reactions and possibly other inflammatory conditions (Kleine-Tebbe et al., 1994).

Scientific Research Applications

  • Inhibition of Histamine Release : Loratadine has been found to inhibit histamine release from human basophils, both IgE-mediated and IgE-independent, indicating potential anti-allergic properties beyond H1 receptor blocking activity (Miadonna et al., 1994).

  • Enhancement of Radiation Effect in Tumor Cells : It dysregulates cell cycle progression and enhances the effect of radiation in human tumor cell lines, suggesting potential use in cancer treatment (Soule et al., 2010).

  • Determination in Plasma : An adapted LC/MS/MS method for determining Loratadine and its active metabolite in plasma, especially in pediatric contexts, has been developed (Li et al., 2020).

  • Safety in Pregnancy : Loratadine does not represent a major teratogenic risk in human pregnancy, suggesting its safety for pregnant women suffering from allergies (Diav-Citrin et al., 2003).

  • Anti-inflammatory Activity : Loratadine and its metabolite desethoxylcarbonyl-loratadine inhibit the release of inflammatory mediators from human Fc epsilon RI+ cells, indicating anti-inflammatory properties (Genovese et al., 1997).

  • Cardiac Effects : It blocks human cardiac Kv1.5 channels, but only at concentrations higher than therapeutic levels, highlighting potential cardiac effects (Delpón et al., 1997).

  • Degradation Properties : A study on loratadine's reactivity helps in understanding its degradation properties, important for pharmaceutical and environmental considerations (Armaković et al., 2016).

  • Airway and Skin Response : Loratadine's effect on airway and skin responses to histamine and allergens in asthma subjects was investigated, showing its efficacy in allergic reactions (Town & Holgate, 1990).

  • Risk Assessment in Pregnancy : Evaluation of loratadine's risk of causing hypospadias in male offspring during pregnancy (Schwarz et al., 2008).

  • Potassium Channel Blockade : Loratadine's blockade of a potassium current in human atrium, potentially explaining atrial arrhythmias associated with its use (Crumb, 1999).

Mechanism of Action

Target of Action

Loratadine primarily targets the Histamine H1 receptors . These receptors play a crucial role in allergic reactions, as they are the primary targets of histamine, a key mediator in allergic rhinitis and urticaria .

Mode of Action

Loratadine acts as a selective inverse agonist for peripheral histamine H1-receptors . When allergies occur, histamine is released and binds to these receptors, causing symptoms such as sneezing, itching, and runny nose. Loratadine intervenes by blocking this binding, effectively halting the allergic reaction .

Biochemical Pathways

Loratadine’s action affects the histamine pathway . By blocking the H1 receptors, it prevents histamine from exerting its effects, thereby reducing the symptoms of allergies . Additionally, loratadine has been found to suppress inflammation by specifically targeting TAK1 and suppressing consequent AP-1 signaling pathway activation and inflammatory cytokine production .

Pharmacokinetics

Loratadine exhibits almost 100% bioavailability . It is highly protein-bound (97-99%) and is metabolized in the liver via CYP2D6 and 3A4-mediated pathways . The elimination half-life of loratadine is about 8 hours, and its active metabolite desloratadine has a half-life of 27 hours . Approximately 40% of loratadine is excreted as conjugated metabolites into urine, with a similar amount into the feces .

Result of Action

The molecular and cellular effects of loratadine’s action include the reduction of pro-inflammatory genes, including MMP1, MMP3, and MMP9, and inhibition of AP-1 transcriptional activation . In addition, loratadine has been found to dramatically reduce the expression of these genes in fresh human colonic tissues .

Action Environment

Environmental factors can influence the action of loratadine. For instance, degradation of loratadine can occur under different oxidation methods such as NaClO, UV, and UV-NaClO . The UV-NaClO method showed the highest degree of degradation on loratadine under most conditions . Furthermore, the interaction of loratadine with water has been studied using radial distribution functions (RDF), which revealed that the most important interactions with solvent are determined for carbon atom C5, chlorine atom Cl15, and oxygen atom O1 .

Safety and Hazards

Loratadine-d5 may cause serious eye irritation, skin irritation, and may be harmful by inhalation, ingestion, or skin absorption . It may cause respiratory system irritation . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

properties

IUPAC Name

ethyl 4-(13-chloro-5,6,7,9,9-pentadeuterio-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i3D,4D,5D2,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCNYMKQOSZNPW-XFHCPBGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C(C(=C3CCN(CC3)C(=O)OCC)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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